

3-DL-Cpa-OH chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-DL-Cpa-OH
Cat. No.:	B555684

[Get Quote](#)

An In-depth Technical Guide to 3-chloro-DL-phenylalanine (3-DL-Cpa-OH)

This guide provides a comprehensive overview of 3-chloro-DL-phenylalanine, a non-proteinogenic amino acid used in scientific research and drug development. It covers the chemical structure, properties, synthesis strategies, and its application in experimental workflows.

Chemical Structure and Properties

3-chloro-DL-phenylalanine, denoted as **3-DL-Cpa-OH** or DL-Phe(3Cl)OH, is a derivative of the amino acid phenylalanine. It features a chlorine atom substituted at the meta-position (position 3) of the phenyl ring. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Its structural similarity to natural amino acids allows it to be a valuable tool for researchers in biochemistry and molecular biology, particularly in studies related to protein synthesis and enzyme activity.^[1]

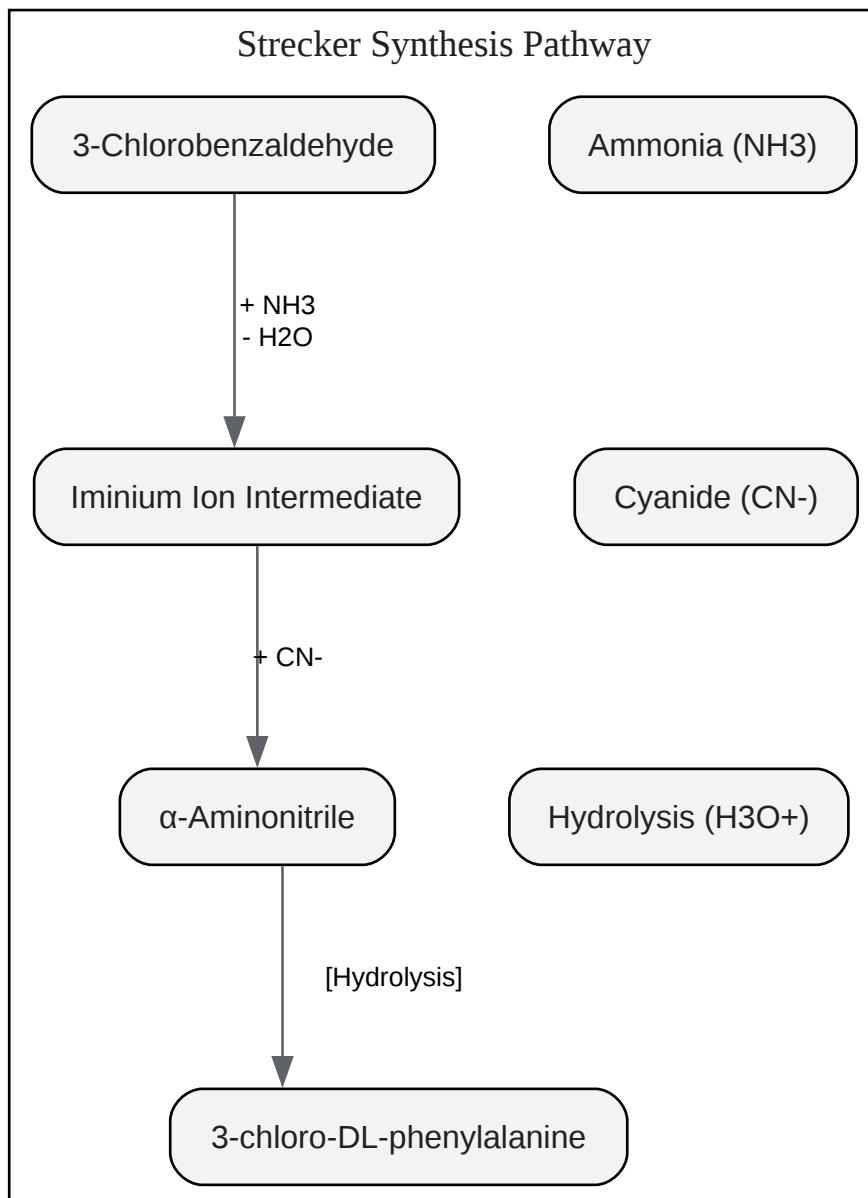
The IUPAC name for the compound is (2RS)-2-amino-3-(3-chlorophenyl)propanoic acid. The key structural feature is the chlorine atom on the phenyl ring, which alters the electronic properties and hydrophobicity of the side chain compared to natural phenylalanine.^[2] This modification is utilized in protein engineering and peptide synthesis to modulate biological activity and stability.^[2]

Table 1: Chemical and Physical Properties of 3-chloro-DL-phenylalanine

Property	Value	Reference(s)
CAS Number	1956-15-6	[3]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[3]
Molecular Weight	199.63 g/mol	[3][4]
Appearance	White to off-white powder	[4]
Purity	≥97%	[3]
pK _{a1} (α-carboxyl)	2.17 (Predicted)	[4]
pK _{a2} (α-ammonium)	8.91 (Predicted)	[4]
Storage Temperature	0-8 °C	[4]

Synthesis of 3-chloro-DL-phenylalanine

While specific, detailed experimental protocols for the synthesis of 3-chloro-DL-phenylalanine are not readily available in publicly accessible literature, established methods for α-amino acid synthesis can be applied. The most common and logical starting material for this synthesis is 3-chlorobenzaldehyde. Two classical methods are particularly relevant: the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.


Strecker Amino Acid Synthesis

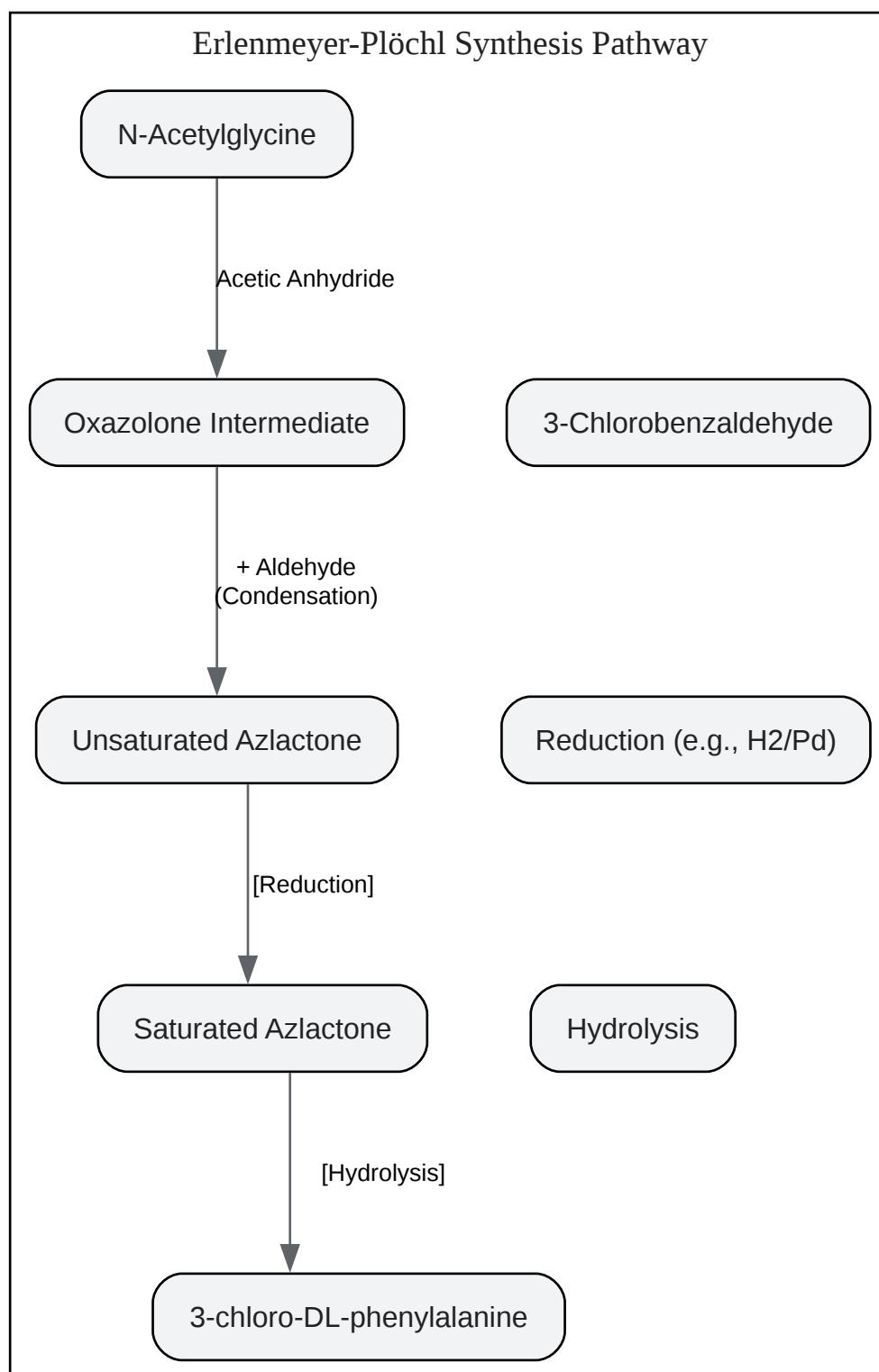
The Strecker synthesis is a robust method for producing racemic α-amino acids from aldehydes.[2][5] The process involves a one-pot, three-component reaction followed by a hydrolysis step.

Conceptual Protocol:

- Iminium Ion Formation: 3-chlorobenzaldehyde is reacted with ammonia (often from a source like ammonium chloride) to form an imine.
- Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[6]

- Hydrolysis: The resulting α -aminonitrile is hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the final product, 3-chloro-DL-phenylalanine.^[6]

[Click to download full resolution via product page](#)


Caption: Conceptual workflow for the Strecker synthesis of 3-chloro-DL-phenylalanine.

Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl synthesis is another classic method that produces α -amino acids from an aldehyde and N-acylglycine via an azlactone (oxazolone) intermediate.^[7]

Conceptual Protocol:

- Azlactone Formation: N-acetylglycine (or another N-acyl glycine) is treated with acetic anhydride to form an oxazolone intermediate.
- Condensation: The oxazolone intermediate reacts with 3-chlorobenzaldehyde in the presence of a weak base (e.g., sodium acetate) in a Perkin-type condensation reaction. This forms an unsaturated azlactone.^{[2][7]}
- Reduction and Hydrolysis: The unsaturated azlactone is then reduced (e.g., via catalytic hydrogenation) to the saturated azlactone. Subsequent hydrolysis of the azlactone ring and the N-acyl group yields 3-chloro-DL-phenylalanine.

[Click to download full resolution via product page](#)

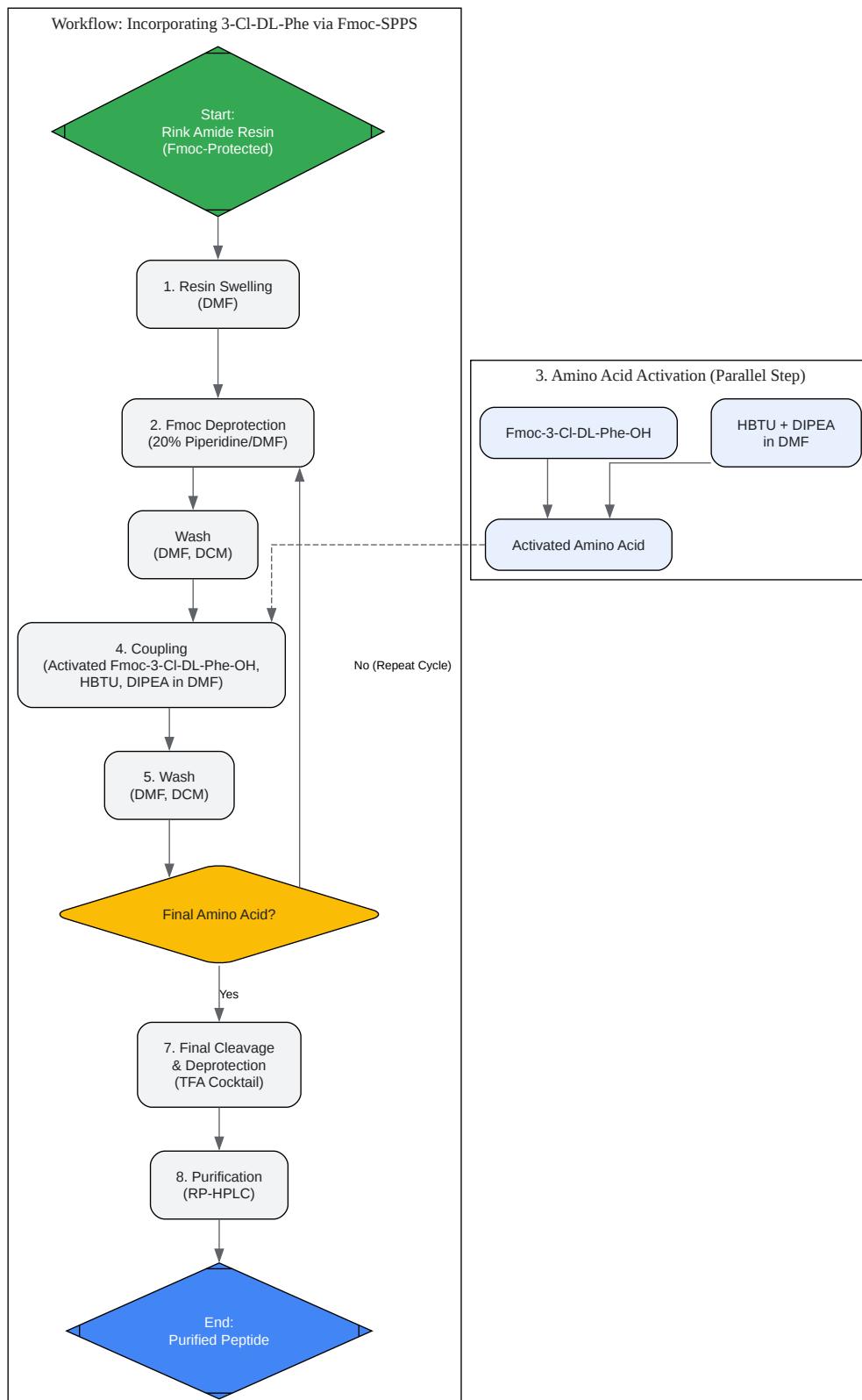
Caption: Conceptual workflow for the Erlenmeyer-Plöchl synthesis.

Experimental Protocols & Applications

As a non-natural amino acid, 3-chloro-DL-phenylalanine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).^[8] It is incorporated into peptide sequences to create novel therapeutic agents or to study structure-function relationships in proteins. The chlorine atom can influence protein folding, stability, and receptor-binding interactions.

Protocol: Incorporation into a Peptide via Fmoc-SPPS

The following is a generalized experimental protocol for the incorporation of Fmoc-protected 3-chloro-DL-phenylalanine into a peptide sequence using manual solid-phase synthesis on a Rink Amide resin. The commercially available building block for this process is Fmoc-3-Cl-DL-Phe-OH.


Materials:

- Rink Amide Resin
- Fmoc-3-Cl-DL-Phe-OH
- Other Fmoc-protected amino acids
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

- Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes.

- **Fmoc Deprotection:** The terminal Fmoc protecting group on the resin (or the previously coupled amino acid) is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
- **Amino Acid Activation:** In a separate vessel, Fmoc-3-Cl-DL-Phe-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) are dissolved in DMF. DIPEA (6 equivalents) is added to activate the carboxylic acid.
- **Coupling:** The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
- **Washing:** The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- **Cycle Repetition:** Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.
- **Final Cleavage & Deprotection:** Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.
- **Purification:** The crude peptide is precipitated with cold diethyl ether, centrifuged, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafloxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 3-CHLORO-DL-PHENYLALANINE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 8. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-DL-Cpa-OH chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555684#3-dl-cpa-oh-chemical-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com